FAK-IN-7

描述

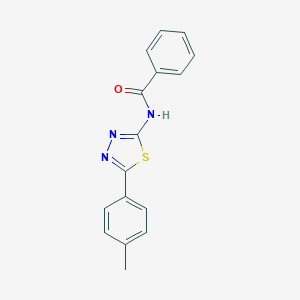

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a benzamide moiety. The methyl group on the phenyl ring at the 5-position contributes to lipophilicity, which may influence bioavailability and target binding.

属性

分子式 |

C16H13N3OS |

|---|---|

分子量 |

295.4 g/mol |

IUPAC 名称 |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |

InChI 键 |

SIHYHKOFZPWMHZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

合成路线和反应条件

FAK-IN-7 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件通常是制药公司和研究机构拥有的专有信息。 合成粘着斑激酶抑制剂的通用方法通常涉及使用有机溶剂、催化剂以及控制的温度和压力条件 .

工业生产方法

This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程将包括严格的质量控制措施,以满足药品的监管标准。 生产方法还将注重成本效益和可扩展性,以促进其在研究和临床环境中的广泛应用 .

化学反应分析

反应类型

FAK-IN-7 主要进行取代反应,其中特定的官能团被其他官能团取代,以增强其抑制活性。 这些反应对于修饰化合物的结构以提高其功效和减少潜在的副作用至关重要 .

常用试剂和条件

This compound 合成和修饰中常用的试剂包括二甲基亚砜等有机溶剂、钯碳等催化剂以及各种酸和碱,以促进反应。 反应通常在受控的温度和压力条件下进行,以确保最佳结果 .

形成的主要产物

涉及 this compound 的反应形成的主要产物通常是衍生物,这些衍生物对粘着斑激酶具有增强的抑制活性。 这些衍生物被测试用于其抑制癌细胞增殖和其他相关细胞过程的功效 .

科学研究应用

FAK-IN-7 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用于研究激酶抑制的机制,并开发具有改进特性的新抑制剂。 在生物学中,this compound 被用来研究粘着斑激酶在各种细胞过程中的作用,包括细胞迁移、粘附和存活 .

在医学领域,this compound 正被探索作为治疗各种癌症的潜在治疗剂。它抑制粘着斑激酶的能力使其成为组合疗法的有希望的候选药物,旨在减少肿瘤生长和转移。 此外,this compound 被用于临床前研究,以评估其在动物模型中的安全性及有效性 .

作用机制

FAK-IN-7 通过抑制粘着斑激酶的活性发挥作用。粘着斑激酶是将信号从细胞外基质传递到细胞质的关键介质。通过抑制粘着斑激酶,this compound 破坏了这些信号通路,导致细胞粘附、迁移和增殖减少。 这种抑制最终会导致肿瘤生长和转移减少 .

This compound 的分子靶标包括粘着斑激酶的激酶结构域,它在该结构域中结合并阻止特定酪氨酸残基的磷酸化。 这种结合抑制了参与细胞存活和增殖的下游信号通路的激活 .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their structural modifications are summarized below:

Table 1: Structural Analogs and Substituent Effects

Key Observations :

Key Observations :

- Microwave-assisted synthesis improves yields (75–85%) and reduces reaction times compared to conventional methods .

- Nitro and halogen substituents generally result in higher melting points (>250°C), correlating with crystalline stability .

Anticancer Activity

- The bromo-chloro derivative (Table 1) showed 100% protection in mortality assays, surpassing the base compound .

- N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3) induced apoptosis in cancer cells via caspase-3 activation (IC~50~ = 8.2 µM) .

Antimicrobial and Antifungal Activity

- N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives inhibited Candida albicans (zone of inhibition = 18–22 mm) .

- Methylthio-propyl derivatives (e.g., from ) showed MIC values of 2–4 µg/mL against Bacillus anthracis .

Antioxidant Activity

- Compound 9g scavenged ABTS•+ radicals at 85% efficiency (comparable to trolox) .

生物活性

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound classified under the thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways.

- Molecular Targets : The compound may interact with specific enzymes or receptors that modulate inflammatory responses or cancer cell proliferation.

- Pathways Involved : It potentially inhibits key enzymes or signaling pathways that lead to reduced inflammation and tumor growth. For instance, studies have suggested its role in disrupting cell cycle progression in cancer cells .

Antimicrobial Activity

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

- Mechanism : Similar to other sulfonamides, it may inhibit bacterial growth by targeting essential metabolic pathways.

- Studies : Research indicates that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, outperforming certain conventional antibiotics in specific assays .

Anticancer Properties

The anticancer potential of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored through various in vitro studies:

- Cell Lines Tested : The compound has shown promising results against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- IC50 Values : In one study, derivatives of thiadiazole exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours.

Synthesis Methods

The synthesis of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:

- Formation of Thiadiazole Ring : The initial step often includes the reaction of appropriate amines with thioketones or thiosemicarbazides to form the thiadiazole ring structure.

- Acylation : The benzamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides under controlled conditions to yield the final product.

Study 1: Anticancer Activity

A recent study focused on synthesizing novel thiadiazole derivatives and assessing their anticancer activities. Among these derivatives, those similar to N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide were found to exhibit significant anti-proliferative effects against MCF-7 cells with minimal toxicity towards normal cells .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. Results indicated that compounds with a similar structure showed enhanced activity compared to standard treatments like Gentamicin and Ampicillin against E. coli and Pseudomonas aeruginosa .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Chlorine substitution on phenyl | Anticancer |

| N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Fluorine substitution on phenyl | Antimicrobial |

| 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene | Contains a sulfonamide group | Antimicrobial |

常见问题

Q. What are the standard synthetic protocols for N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves condensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, a two-step protocol may include:

- Step 1 : Formation of a 1,3,4-thiadiazole core via cyclization of 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C under reflux .

- Step 2 : Benzamide coupling via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .

Microwave-assisted synthesis can enhance reaction efficiency and yield . Purity is confirmed via TLC, and structural validation employs NMR, IR, and mass spectrometry .

Q. How is the structural integrity of this compound validated?

Key techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and thiadiazole protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N bond at ~1.32 Å in the thiadiazole ring) and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 369.4 for methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate analogs) confirm molecular weight .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization strategies include:

- Catalyst selection : Mn(II) catalysts improve cyclization efficiency in thiadiazole formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates during benzamide coupling .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 3 hours under reflux) .

Q. What computational methods are used to predict bioactivity?

- DFT calculations : Analyze electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) and vibrational spectra to correlate structure with antimicrobial activity .

- Molecular docking : Predict binding affinities to targets like bacterial PFOR enzymes (e.g., binding energy ≤ −8.5 kcal/mol for thiadiazole derivatives) .

Q. How do structural modifications influence pharmacological properties?

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Solubility adjustments : Co-solvents (e.g., DMSO ≤1% v/v) prevent precipitation in cell-based assays .

- Metabolite analysis : LC-MS identifies degradation products that may skew activity results .

Methodological Challenges

Q. What are the limitations in characterizing this compound’s stability?

- Hydrolytic degradation : The thiadiazole ring is susceptible to hydrolysis under alkaline conditions (pH >9), requiring pH-controlled storage .

- Photodegradation : UV-Vis studies show λmax shifts after prolonged light exposure, necessitating amber vials for long-term stability .

Q. How to design structure-activity relationship (SAR) studies?

- Analog synthesis : Replace the 4-methylphenyl group with halophenyl (e.g., 4-Cl) or heteroaryl (e.g., pyridyl) moieties .

- Bioisosteric replacements : Substitute the benzamide with sulfonamide groups to modulate target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。